![molecular formula C8H5NO2S B059935 Benzo[d]thiazole-4-carboxylic acid CAS No. 1260529-67-6](/img/structure/B59935.png)

Benzo[d]thiazole-4-carboxylic acid

Overview

Description

Benzo[d]thiazole-4-carboxylic acid, also known as BT4C, is a small organic molecule that has found a wide range of uses in scientific research. It is a key component of many synthetic pathways, and its unique structure and properties make it a valuable tool for research into a variety of biological processes.

Scientific Research Applications

Drug Discovery : Benzo[d]thiazole derivatives are used as building blocks in drug discovery due to their various bioactivities. For example, hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives have been synthesized for use in drug discovery (Durcik et al., 2020).

Corrosion Inhibition : Some thiazole derivatives, including thiazole hydrazones, have shown potential in inhibiting mild steel corrosion in acidic media, suggesting their use in materials science (Chaitra et al., 2016).

Anticancer Research : Benzo[d]thiazole-6-carboxylic acid derivatives have been studied for their anticancer properties. For instance, a series of 2-phenyl thiazolidinone substituted 2-phenyl benzothiazole-6-carboxylic acid derivatives have shown significant activity against human cervical cancer cell lines (Prabhu et al., 2015).

Photovoltaic Applications : Benzo[d]thiazole derivatives have been used in dye-sensitized solar cells. The introduction of a benzo[d]thiazole unit into the molecular structure of organic sensitizers has resulted in high efficiency in converting photon to current (Ci et al., 2013).

Ligand Development for Adenosine Receptors : Thiazole-based compounds have been identified as potent and selective ligands for adenosine receptors, leading to the synthesis of new chromone–thiazole hybrids (Cagide et al., 2015).

Antimicrobial Applications : Thiazole-5-carboxamide derivatives exhibit diverse biological activities, including antibacterial, antifungal, and anti-inflammatory effects (Mhaske et al., 2011).

Antituberculosis Agents : Benzo[d]thiazole-2-carbanilides have been developed as new anti-TB chemotypes, showing promise in the treatment of tuberculosis (Dhameliya et al., 2018).

Anti-trypanosomatidic Agents : Benzo[d]thiazoles have been enhanced as inhibitors for pteridine reductase-1, showing potential in the treatment of trypanosomatidic infections (Linciano et al., 2019).

Mechanism of Action

Target of Action

Benzo[d]thiazole-4-carboxylic acid and its derivatives have been found to exhibit potent inhibitory activity against Mycobacterium tuberculosis . The primary target of these compounds is the DprE1 enzyme , which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The mode of action of this compound involves its interaction with the DprE1 enzyme. The compound binds to the ATP-binding pocket of the GyrB subunit , inhibiting the enzyme’s function and leading to the disruption of cell wall biosynthesis . This interaction results in the inhibition of the growth and proliferation of the bacteria .

Biochemical Pathways

The inhibition of the DprE1 enzyme disrupts the cell wall biosynthesis pathway in Mycobacterium tuberculosis. This disruption affects the integrity of the bacterial cell wall, leading to the death of the bacteria . The downstream effects of this action include the reduction of bacterial load and the alleviation of the symptoms of tuberculosis .

Pharmacokinetics

The compound’s solubility and lipophilicity are important factors that can influence its bioavailability .

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis. This leads to a decrease in the bacterial load and the alleviation of the symptoms of tuberculosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or other drugs, can also influence the compound’s action .

Safety and Hazards

While specific safety and hazard information for Benzo[d]thiazole-4-carboxylic acid is not available in the retrieved sources, it is generally recommended to avoid breathing dust/fume/gas/mist/vapors/spray of similar compounds . It is also advised to wear personal protective equipment/face protection and ensure adequate ventilation .

Future Directions

Benzothiazoles, including Benzo[d]thiazole-4-carboxylic acid, are considered as potential drug molecules. They have been customized for clinical use and are under intensive clinical investigations . They are also being used in the design of a wide variety of aromatic azoles . The development of new synthetic approaches and patterns of reactivity for benzothiazoles is an ongoing area of research .

properties

IUPAC Name |

1,3-benzothiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFRQODQXBMILB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90606752 | |

| Record name | 1,3-Benzothiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260529-67-6 | |

| Record name | 1,3-Benzothiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzothiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

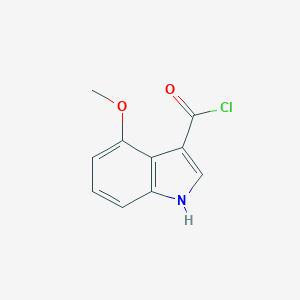

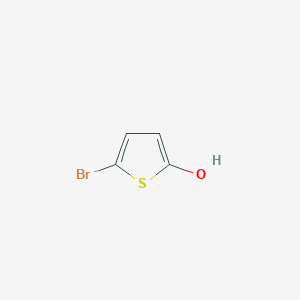

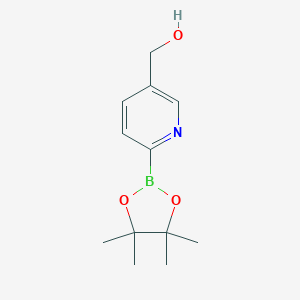

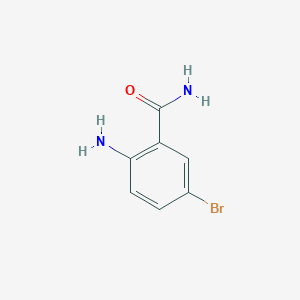

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

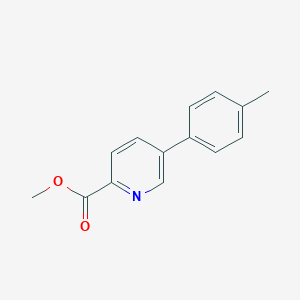

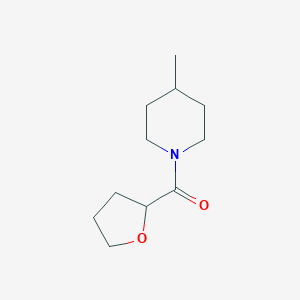

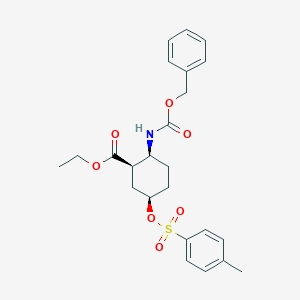

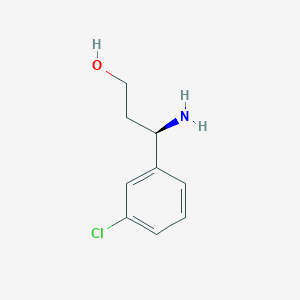

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B60136.png)